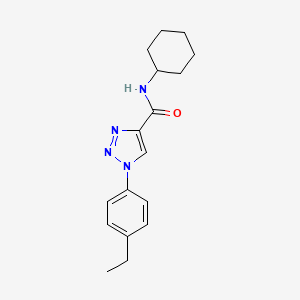

N-cyclohexyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-cyclohexyl-1-(4-ethylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c1-2-13-8-10-15(11-9-13)21-12-16(19-20-21)17(22)18-14-6-4-3-5-7-14/h8-12,14H,2-7H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BONFVADWVJJDRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction using cyclohexylamine.

Formation of the Carboxamide Group: The carboxamide group is typically formed by reacting the triazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

Bulk Synthesis of Precursors: Large quantities of azides, alkynes, and cyclohexylamine are synthesized and purified.

Catalytic Cycloaddition: The Huisgen cycloaddition is carried out in large reactors with efficient mixing and temperature control.

Purification and Isolation: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or the triazole ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Oxidized triazole derivatives.

Reduction: Reduced triazole derivatives.

Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various bacterial and fungal strains.

Case Study: Antimicrobial Efficacy

- Objective : To evaluate the antimicrobial activity against common pathogens.

- Method : In vitro assays were conducted using agar diffusion methods.

- Results : The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively.

Anticancer Activity

N-cyclohexyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide has shown promise as an anticancer agent. Its mechanism of action often involves the inhibition of enzymes critical for tumor growth.

Case Study: Cytotoxic Effects on Cancer Cells

- Objective : To assess the cytotoxicity against human breast cancer cells (MCF-7).

- Method : Sulforhodamine B (SRB) assay was employed to determine cell viability.

- Results : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours.

Future Directions and Research Opportunities

The ongoing research into this compound suggests several potential avenues for future studies:

- Further exploration of its mechanism of action at the molecular level.

- Development of derivatives with enhanced potency and selectivity.

- Evaluation of its efficacy in combination therapies for cancer treatment.

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole ring is known to bind to heme iron in cytochrome P450 enzymes, leading to the inhibition of these enzymes and disruption of essential metabolic pathways.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogues, focusing on substituent variations, synthetic methods, and biological activities.

Structural and Substituent Variations

The 1,2,3-triazole-4-carboxamide scaffold allows for modular modifications at two key positions:

- 1-Position (Aryl Group): Influences electronic properties and target binding.

- 4-Position (Amide Substituent): Affects solubility, bioavailability, and intermolecular interactions.

Table 1: Substituent Profiles and Key Properties of Analogues

Physicochemical Properties

- Solubility: Compounds with polar amide substituents (e.g., hydroxyethyl in Pokhodylo’s compound) exhibit higher aqueous solubility, whereas hydrophobic groups (e.g., cyclohexyl, naphthyl) reduce solubility but enhance blood-brain barrier permeability .

- Melting Points: Generally range from 124–250°C, with crystalline solids predominating. For example, MKA004 (6q) is a white solid with a melting point of 124.5–125.7°C .

Biological Activity

N-cyclohexyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article discusses its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

- Molecular Formula : C16H20N4O

- Molecular Weight : 284.36 g/mol

- CAS Number : 951597-69-6

Triazole compounds typically exert their biological effects through interactions with various proteins and enzymes. The specific mechanism of action for this compound may involve:

- Inhibition of Enzymatic Activity : Similar triazoles have been shown to inhibit enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : The compound may influence pathways such as apoptosis and cell cycle regulation.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A431 (epidermoid carcinoma) | 5.0 | |

| HT29 (colon carcinoma) | 3.5 | |

| Jurkat (T-cell leukemia) | 4.2 |

These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies have indicated:

- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 | |

| Escherichia coli | 32 |

This suggests its potential application in treating bacterial infections.

Case Studies and Research Findings

Several studies have focused on the biological activity of triazole derivatives, including this compound:

- Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives could induce apoptosis in cancer cells through caspase activation and mitochondrial dysfunction .

- Antimicrobial Efficacy : Another research highlighted the effectiveness of similar triazoles against resistant bacterial strains, suggesting a potential role in overcoming antibiotic resistance .

- Pharmacokinetics : Investigations into the pharmacokinetic properties revealed that these compounds exhibit favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-cyclohexyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide, and how can purity be optimized?

- The synthesis of structurally similar triazole carboxamides typically involves a Huisgen 1,3-dipolar cycloaddition ("click chemistry") between an azide and an alkyne, followed by functionalization of the triazole core. For example, intermediates like 4-ethylphenyl azides and cyclohexyl isocyanides may be condensed under copper(I)-catalyzed conditions . Purity optimization requires iterative recrystallization (e.g., using ethanol/water mixtures) and characterization via -NMR, -NMR, and HPLC (≥99% purity threshold) to confirm regioselectivity and absence of byproducts .

Q. How can researchers address low aqueous solubility of this compound in in vitro assays?

- Solubility limitations are common in triazole carboxamides due to hydrophobic aryl/cycloalkyl substituents. Strategies include:

- Co-solvent systems (e.g., DMSO:PBS ≤1:9 v/v) with sonication.

- Micellar formulations using non-ionic surfactants (e.g., Tween-80).

- Structural derivatization via sulfonation or PEGylation of the carboxamide group to enhance hydrophilicity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Nuclear Magnetic Resonance (NMR): -NMR (400 MHz, DMSO-d6) identifies proton environments (e.g., cyclohexyl CH at δ 1.2–1.8 ppm, triazole H at δ 8.1–8.3 ppm). -NMR confirms carbonyl (C=O, ~165 ppm) and triazole carbons (~145–150 ppm) .

- High-Resolution Mass Spectrometry (HRMS): ESI-MS in positive ion mode validates molecular weight (e.g., calculated [M+H] for CHNO: 349.19; observed 349.18) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for triazole carboxamides?

- Discrepancies in IC values or target selectivity often arise from assay conditions (e.g., cell line variability, serum concentration). Mitigation strategies:

- Standardize protocols (e.g., MTT assay, 48-hour incubation, 10% FBS).

- Use orthogonal assays (e.g., enzymatic vs. cellular) to confirm target engagement.

- Perform meta-analyses of published data, noting substituent effects (e.g., 4-ethylphenyl enhances COX-2 inhibition vs. 4-fluorophenyl in HDAC assays) .

Q. What computational methods are effective for predicting binding modes of this compound to enzymatic targets?

- Molecular Docking: Use AutoDock Vina or Schrödinger Glide with crystal structures (e.g., COX-2 PDB: 5KIR) to model interactions. Focus on triazole-carboxamide H-bonding with catalytic residues (e.g., Arg120 in COX-2) .

- MD Simulations: GROMACS or AMBER simulations (50 ns, explicit solvent) assess stability of ligand-enzyme complexes. Root-mean-square deviation (RMSD) <2 Å indicates robust binding .

Q. How can crystallographic data refine the structural understanding of this compound?

- Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation (e.g., ethyl acetate/hexane). Use SHELXL for refinement; anisotropic displacement parameters (ADPs) reveal conformational flexibility in the cyclohexyl group .

- ORTEP Visualization: Analyze thermal ellipsoids to identify disordered regions (e.g., ethylphenyl rotation) and validate hydrogen-bonding networks .

Q. What strategies improve the metabolic stability of this compound in preclinical studies?

- Cytochrome P450 Avoidance: Introduce electron-withdrawing groups (e.g., -CF) at the 4-ethylphenyl position to reduce oxidative metabolism.

- Prodrug Design: Mask the carboxamide as an ester (e.g., ethyl ester) for enhanced oral bioavailability, with in vivo hydrolysis to the active form .

Methodological Considerations

Q. How should researchers design dose-response studies to evaluate anticancer activity?

- Cell Panel Diversity: Test against NCI-60 cell lines (e.g., RXF 393 for renal cancer, SNB-75 for CNS) to assess tissue specificity.

- Combination Therapy: Screen with adjuvant agents (e.g., 3′,4′-dimethoxyflavone) to identify synergistic effects (Combination Index <1 via Chou-Talalay method) .

Q. What in vivo models are suitable for studying neuroprotective effects?

- Alzheimer’s Models: APP/PS1 transgenic mice (6-month-old) treated orally (10 mg/kg/day, 4 weeks). Assess Aβ plaque reduction via immunohistochemistry .

- Ischemic Stroke: Middle cerebral artery occlusion (MCAO) in rats; measure infarct volume by TTC staining and neurobehavioral scores .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.